molecular formula C21H17F3N2O3 B2651913 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione CAS No. 150127-60-9

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Cat. No.: B2651913
CAS No.: 150127-60-9
M. Wt: 402.373
InChI Key: APDVWPPTAYPKPP-UHFFFAOYSA-N
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Description

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the naphthoquinone family, which is characterized by a naphthalene ring system with quinone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Table 1: Structural Features of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

FeatureDescription
Naphthalene BackboneProvides a stable aromatic structure
Morpholine RingEnhances solubility and biological activity
Trifluoromethyl GroupIncreases lipophilicity and potential interactions

Anticancer Activity

Research indicates that derivatives of naphthoquinone, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The trifluoromethyl group enhances its interaction with bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In vitro studies reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerMCF-7 (breast cancer cells)Cytotoxicity (IC50)
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
Enzyme InhibitionCarbonic AnhydraseInhibition observed

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The unique structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Overview

  • Starting Materials : Naphthoquinone derivatives and morpholine.
  • Reagents : Use of trifluoromethylating agents.
  • Conditions : Reflux in suitable solvents under inert atmosphere.

Mechanism of Action

The mechanism of action of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione lies in its combination of the morpholino and trifluoromethyl-substituted phenylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound features a naphthoquinone core, which is known for its biological activity. The presence of a morpholino group and a trifluoromethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against several cancer cell lines. The compound was tested against human prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
DU-1452.5
MCF-71.5
T243.0

The mechanism underlying the antiproliferative activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic genes and downregulation of anti-apoptotic proteins. Additionally, it has been suggested that the compound may exert oxidative stress on cancer cells, disrupting redox homeostasis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the naphthoquinone scaffold significantly impact biological activity. The trifluoromethyl group is believed to enhance the electron-withdrawing properties of the phenyl ring, improving the compound's interaction with cellular targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl groupIncreased cytotoxicity
Morpholino substitutionEnhanced solubility
Naphthoquinone coreCore requirement for activity

Case Studies

Several case studies have documented the efficacy of similar naphthoquinone derivatives in preclinical models. For instance, a study demonstrated that a related compound exhibited significant tumor growth inhibition in vivo using male Ehrlich tumor-bearing Balb/c mice, highlighting the potential for further development into therapeutic agents.

Properties

IUPAC Name

2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVWPPTAYPKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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